

# Spectroscopic Analysis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Cat. No.: B1294450

[Get Quote](#)

Disclaimer: Following a comprehensive search, specific experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for the compound **2-Hydroxy-6-methyl-5-phenylnicotinonitrile** could not be located in the available public domain literature and databases. This suggests that the compound may be novel or its characterization data has not been widely published.

This guide, therefore, provides a foundational framework for researchers, scientists, and drug development professionals on the standard methodologies and expected data for the spectroscopic characterization of a novel substituted nicotinonitrile derivative like **2-Hydroxy-6-methyl-5-phenylnicotinonitrile**.

## Introduction to Spectroscopic Characterization

The structural elucidation of a novel organic compound is a cornerstone of chemical and pharmaceutical research. A combination of spectroscopic techniques is employed to determine the molecular structure, connectivity of atoms, and functional groups present. For a molecule such as **2-Hydroxy-6-methyl-5-phenylnicotinonitrile**, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

## Expected Spectroscopic Data

While experimental data is unavailable, we can predict the expected spectral features for **2-Hydroxy-6-methyl-5-phenylnicotinonitrile** based on its constituent functional groups.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 10-12	Singlet	1H	-OH (Hydroxy)
~ 7.3-7.6	Multiplet	5H	-C <sub>6</sub> H <sub>5</sub> (Phenyl)
~ 8.0-8.2	Singlet	1H	H-4 (Pyridinone ring)
~ 2.4	Singlet	3H	-CH <sub>3</sub> (Methyl)

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 160-165	C=O (C-2, Pyridinone tautomer)
~ 155-160	C-6
~ 140-145	C-4
~ 128-135	Phenyl carbons
~ 115-120	-CN (Nitrile)
~ 110-115	C-5
~ 105-110	C-3
~ 20	-CH <sub>3</sub>

**Table 3: Predicted IR Absorption Bands for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
3200-3400	Broad	O-H stretch (Hydroxy)
3000-3100	Medium	C-H stretch (Aromatic)
2220-2260	Sharp, Medium	C≡N stretch (Nitrile)
1640-1680	Strong	C=O stretch (Pyridinone tautomer)
1550-1600	Medium-Strong	C=C stretch (Aromatic/Pyridinone)

**Table 4: Predicted Mass Spectrometry Data for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile**

m/z	Interpretation
[M] <sup>+</sup> •	Molecular ion peak
[M-CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group
[M-HCN] <sup>+</sup>	Loss of hydrogen cyanide
[M-CO] <sup>+</sup>	Loss of carbon monoxide
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl fragment

## Experimental Protocols: A General Workflow

The following outlines the standard experimental procedures for obtaining the spectroscopic data for a novel compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

- **$^1\text{H}$  NMR Acquisition:** Acquire a proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the empty sample holder is first recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify characteristic absorption bands and correlate them to specific functional groups.

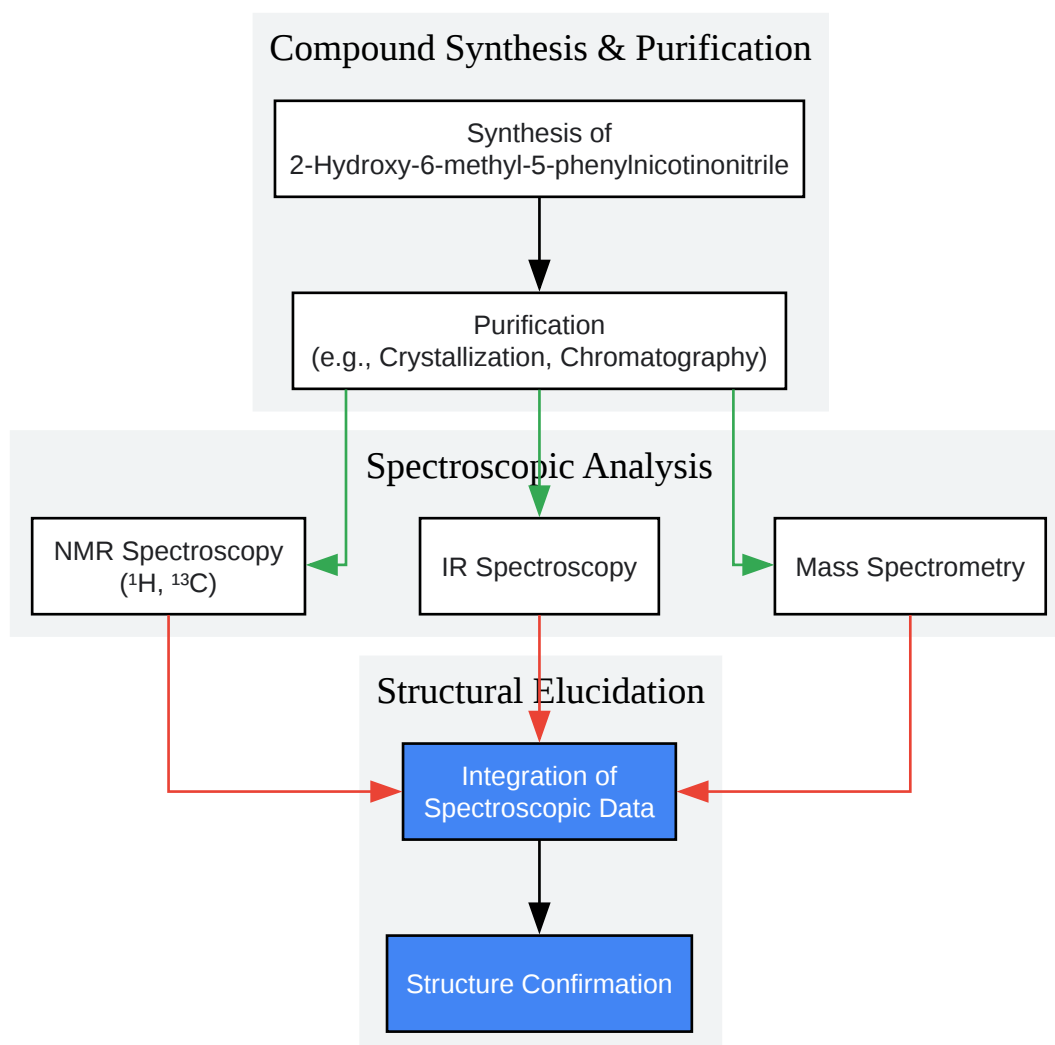
## Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer. Common ionization techniques for such a molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of each ion.
- **Data Analysis:** Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns that provide structural information.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the structural elucidation of a novel compound using spectroscopic methods.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294450#spectroscopic-data-for-2-hydroxy-6-methyl-5-phenylnicotinonitrile-nmr-ir-mass-spec]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)